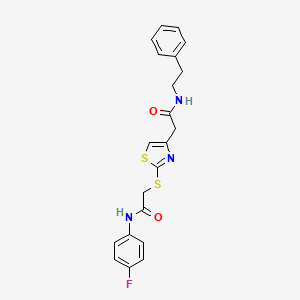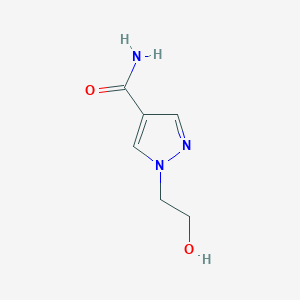
1-(5-Fluoropyrimidin-4-yl)-2-methylbenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoropyrimidin-4-yl)-2-methylbenzimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzimidazole, a heterocyclic compound that has been used in a variety of fields, including medicine, agriculture, and materials science. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
作用機序
The mechanism of action of 1-(5-Fluoropyrimidin-4-yl)-2-methylbenzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in nucleic acid synthesis. Specifically, this compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of thymidine, a key component of DNA. By inhibiting thymidylate synthase, this compound can disrupt DNA synthesis and cell division, leading to the death of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have demonstrated that this compound can inhibit tumor growth and improve survival in animal models of cancer. However, this compound can also have toxic effects on normal cells, particularly those that are rapidly dividing, such as bone marrow cells and intestinal epithelial cells.
実験室実験の利点と制限
1-(5-Fluoropyrimidin-4-yl)-2-methylbenzimidazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure that allows for precise characterization. Additionally, this compound has been extensively studied in vitro and in vivo, which provides a wealth of data and knowledge about its potential applications and limitations. However, there are also limitations to the use of this compound in laboratory experiments. This compound can be toxic to normal cells, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-(5-Fluoropyrimidin-4-yl)-2-methylbenzimidazole. One area of focus is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of this compound, particularly its interactions with enzymes involved in nucleic acid synthesis. Additionally, researchers are exploring the potential applications of this compound in materials science, particularly as a building block for the synthesis of novel materials with unique properties. Finally, there is ongoing research into the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases.
合成法
The synthesis of 1-(5-Fluoropyrimidin-4-yl)-2-methylbenzimidazole has been described in several scientific publications. One of the most commonly used methods involves the reaction of 4,5-diamino-2-methylpyrimidine with 5-fluorosalicylic acid in the presence of a catalyst such as boron trifluoride etherate or triethylamine. The resulting product is then treated with acetic anhydride to yield this compound.
科学的研究の応用
1-(5-Fluoropyrimidin-4-yl)-2-methylbenzimidazole has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and viral infections. In biochemistry, this compound has been used as a tool to study the mechanisms of enzyme-catalyzed reactions, particularly those involving nucleic acids. In materials science, this compound has been explored as a potential building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
1-(5-fluoropyrimidin-4-yl)-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c1-8-16-10-4-2-3-5-11(10)17(8)12-9(13)6-14-7-15-12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYRAVATCUZRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=NC=NC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2630666.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2630668.png)

![4-(2-{7-Thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzoic acid](/img/structure/B2630670.png)
![N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2630671.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2630673.png)
![2-Chloro-N-[(2-methyl-2-thiophen-2-ylcyclopropyl)methyl]acetamide](/img/structure/B2630676.png)
![6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2630677.png)



![1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2630686.png)